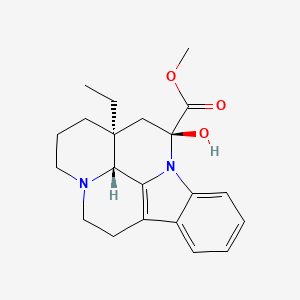
(3R,14S,16S)-Vincamine
Vue d'ensemble
Description
(3R,14S,16S)-Vincamine is a naturally occurring alkaloid derived from the leaves of the Vinca minor plant, commonly known as the lesser periwinkle. It is a member of the indole alkaloid family and has been studied for its potential therapeutic effects, particularly in the treatment of cognitive disorders and cerebrovascular diseases.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (3R,14S,16S)-Vincamine involves several steps, starting from the extraction of the precursor compounds from the Vinca minor plant. The key steps include:
Extraction: The leaves of Vinca minor are harvested and subjected to solvent extraction to isolate the crude alkaloid mixture.
Purification: The crude extract is purified using chromatographic techniques to isolate vincamine.
Chemical Synthesis: The isolated vincamine can undergo further chemical modifications to enhance its pharmacological properties.
Industrial Production Methods
Industrial production of this compound typically involves large-scale extraction and purification processes. The use of advanced chromatographic techniques and optimized reaction conditions ensures high yield and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
(3R,14S,16S)-Vincamine undergoes various chemical reactions, including:
Oxidation: Vincamine can be oxidized to form vincaminic acid.
Reduction: Reduction reactions can convert vincamine to its reduced forms, which may have different pharmacological activities.
Substitution: Substitution reactions can introduce different functional groups into the vincamine molecule, potentially altering its biological activity.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Various reagents, including halogens and alkylating agents, are employed under controlled conditions.
Major Products Formed
Vincaminic Acid: Formed through oxidation.
Reduced Vincamine: Formed through reduction.
Substituted Vincamine Derivatives: Formed through substitution reactions.
Applications De Recherche Scientifique
Chemistry: Used as a precursor for the synthesis of other indole alkaloids.
Biology: Studied for its effects on cellular processes and signaling pathways.
Medicine: Investigated for its potential in treating cognitive disorders, improving cerebral blood flow, and protecting against neurodegenerative diseases.
Industry: Used in the production of pharmaceuticals and nutraceuticals.
Mécanisme D'action
The mechanism of action of (3R,14S,16S)-Vincamine involves several molecular targets and pathways:
Vasodilation: Vincamine induces vasodilation by increasing the production of nitric oxide, leading to improved cerebral blood flow.
Neuroprotection: It exerts neuroprotective effects by reducing oxidative stress and inflammation in neuronal cells.
Cognitive Enhancement: Vincamine enhances cognitive function by modulating neurotransmitter levels and improving synaptic plasticity.
Comparaison Avec Des Composés Similaires
Similar Compounds
Vinblastine: Another indole alkaloid derived from the Vinca plant, used in cancer treatment.
Vincristine: Similar to vinblastine, used as an anticancer agent.
Vinpocetine: A synthetic derivative of vincamine, used for cognitive enhancement and neuroprotection.
Uniqueness of (3R,14S,16S)-Vincamine
This compound is unique due to its specific stereochemistry, which contributes to its distinct pharmacological profile. Its ability to improve cerebral blood flow and protect neuronal cells makes it a valuable compound in the treatment of cognitive disorders and cerebrovascular diseases.
Propriétés
IUPAC Name |
methyl (15S,17S,19R)-15-ethyl-17-hydroxy-1,11-diazapentacyclo[9.6.2.02,7.08,18.015,19]nonadeca-2,4,6,8(18)-tetraene-17-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26N2O3/c1-3-20-10-6-11-22-12-9-15-14-7-4-5-8-16(14)23(17(15)18(20)22)21(25,13-20)19(24)26-2/h4-5,7-8,18,25H,3,6,9-13H2,1-2H3/t18-,20-,21-/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RXPRRQLKFXBCSJ-JBACZVJFSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC12CCCN3C1C4=C(CC3)C5=CC=CC=C5N4C(C2)(C(=O)OC)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@@]12CCCN3[C@H]1C4=C(CC3)C5=CC=CC=C5N4[C@](C2)(C(=O)OC)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


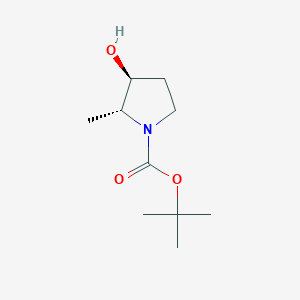
![(3aS,6aS)-tert-butyl hexahydropyrrolo[3,4-b]pyrrole-5(1H)-carboxylate](/img/structure/B3420273.png)
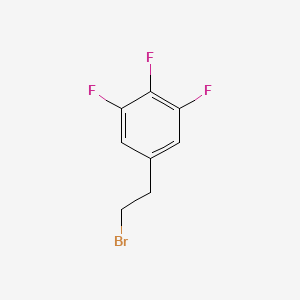
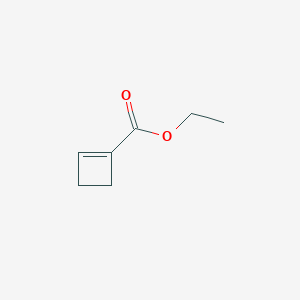
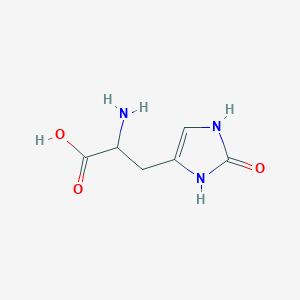
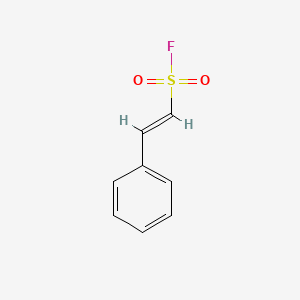
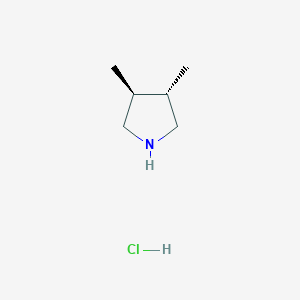
![(4R,7S,10S,13R,16S,19R)-10-(4-aminobutyl)-N-[(2S,3R)-1-amino-3-hydroxy-1-oxobutan-2-yl]-7-ethyl-19-[[(2R)-2-[[2-[4-(2-hydroxyethyl)piperazin-1-yl]acetyl]amino]-3-phenylpropanoyl]amino]-16-[(4-hydroxyphenyl)methyl]-13-(1H-indol-3-ylmethyl)-6,9,12,15,18-pentaoxo-1,2-dithia-5,8,11,14,17-pentazacycloicosane-4-carboxamide](/img/structure/B3420296.png)
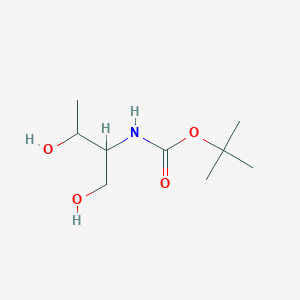
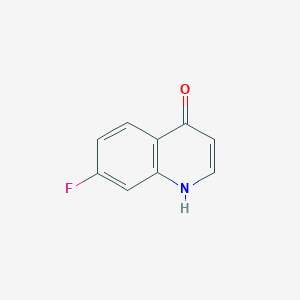
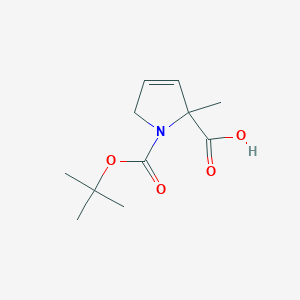
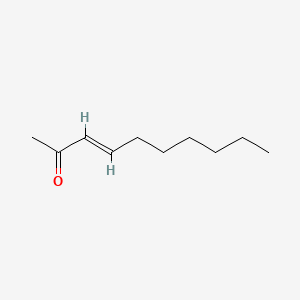
![1,3-dimethyl-2,4-dioxo-1H,2H,3H,4H-pyrido[2,3-d]pyrimidine-6-carboxylic acid](/img/structure/B3420359.png)
![Benzo[b]thiophene-4-sulfonyl chloride](/img/structure/B3420361.png)
